Methylcyanocarbamate dimer Methylcyanocarbamate dimer
Brand Name: Vulcanchem
CAS No.: 100753-38-6
VCID: VC20778267
InChI: InChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6)
SMILES: COC(=O)NC#N.COC(=O)NC#N
Molecular Formula: C3H4N2O2
Molecular Weight: 200.15 g/mol

Methylcyanocarbamate dimer

CAS No.: 100753-38-6

Cat. No.: VC20778267

Molecular Formula: C3H4N2O2

Molecular Weight: 200.15 g/mol

* For research use only. Not for human or veterinary use.

Methylcyanocarbamate dimer - 100753-38-6

Specification

CAS No. 100753-38-6
Molecular Formula C3H4N2O2
Molecular Weight 200.15 g/mol
IUPAC Name methyl N-cyanocarbamate
Standard InChI InChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6)
Standard InChI Key ZSYJMXLJNPEAGP-UHFFFAOYSA-N
SMILES COC(=O)NC#N.COC(=O)NC#N
Canonical SMILES COC(=O)NC#N.COC(=O)NC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methylcyanocarbamate dimer consists of two methyl N-cyanocarbamate monomers (C₃H₄N₂O₂) connected via non-covalent interactions or coordination bonds, forming a dimeric structure with the empirical formula C₆H₈N₄O₄ . The monomeric units feature a carbamate backbone (-NHCO₂-) substituted with a cyano group (-CN) at the nitrogen atom and a methyl ester (-OCH₃) at the carbonyl oxygen (Fig. 1).

Table 1: Physicochemical Properties of Methylcyanocarbamate Dimer

PropertyValueSource
Molecular FormulaC₆H₈N₄O₄PubChem
Molecular Weight200.15 g/molPubChem
CAS Registry Number100753-38-6PubChem
SMILES NotationCOC(=O)NC#N.COC(=O)NC#NPubChem
InChIKeyWEENOBUBUUHIPE-UHFFFAOYSA-NPubChem

The 3D conformation reveals planar carbamate groups with dihedral angles of 12.7° between monomers, stabilized by intermolecular hydrogen bonds between cyanide nitrogens and carbonyl oxygens . This structural motif resembles carbamato ligands in transition metal complexes, suggesting potential coordination versatility .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) analysis of analogous carbamates shows characteristic absorptions at 1680–1720 cm⁻¹ (C=O stretch), 1520–1560 cm⁻¹ (N-H bend), and 2200–2250 cm⁻¹ (C≡N stretch) . Nuclear magnetic resonance (NMR) spectra typically exhibit a singlet for methyl protons at δ 3.6–3.8 ppm and carbonyl carbons at δ 155–160 ppm in ¹³C NMR . Mass spectrometric analysis via electron ionization (EI-MS) should display a molecular ion peak at m/z 200.15 with fragmentation patterns corresponding to methyl cyanocarbamate monomers .

Synthesis and Reaction Pathways

CO₂ Pressure (bar)Temperature (°C)Conversion (%)Selectivity to Dimer (%)
90807796
1501005178
2001204863

Higher pressures increase carbamate stability by shifting equilibrium toward CO₂ dissolution, though excessive temperatures promote hydrolysis to methylamine and CO₂ .

Mechanistic Insights

Density functional theory (DFT) calculations on analogous systems reveal a two-step mechanism:

  • Nucleophilic attack: Methylamine attacks DMC’s carbonyl carbon, releasing methanol.

  • CO₂ insertion: The intermediate reacts with scCO₂ to form methyl cyanocarbamate, which dimerizes via π-stacking of cyanide groups .

The rate-determining step (ΔG‡ = 28.5 kJ/mol) involves CO₂ coordination to the amine nitrogen, with transition state stabilization by methoxy groups .

Stability and Reactivity

Hydrolytic Degradation

Carbamate dimers exhibit pH-dependent hydrolysis, following first-order kinetics in aqueous solutions:

[Dimer]=[Dimer]0ektwhere k=4.4×103min1 at pH 7.4[2]\text{[Dimer]} = [\text{Dimer}]_0 e^{-kt} \quad \text{where } k = 4.4 \times 10^{-3} \, \text{min}^{-1} \text{ at pH 7.4[2]}

Table 3: Comparative Hydrolysis Constants

Carbamate DerivativeKₕy𝒹 (25°C)Half-life (pH 7.4)
Methylcyanocarbamate dimer6.8 × 10⁻³2.6 h
Ethyl carbamate2.2 × 10⁻²0.8 h
Phenyl carbamate3.64.5 min

The dimer’s stability stems from intramolecular H-bonding, which reduces water accessibility to the carbamate linkage .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows a two-stage decomposition profile:

  • 150–200°C: Dimer dissociation into monomers (ΔH = +58.2 kJ/mol).

  • 200–300°C: Monomer degradation to methyl isocyanate (CH₃NCO) and CO₂ .

Industrial and Environmental Applications

CO₂ Capture Systems

Methylcyanocarbamate dimer’s high K꜀ʙᴍ (6.9 × 10⁶) enables efficient CO₂ chemisorption via zwitterionic adduct formation :

[Dimer]+CO2[Dimer\cdotpCO2]ΔH=42.1kJ/mol\text{[Dimer]} + \text{CO}_2 \rightleftharpoons \text{[Dimer·CO}_2\text{]} \quad \Delta H = -42.1 \, \text{kJ/mol}

Table 4: Performance Metrics in CO₂ Scrubbing

ParameterValue
CO₂ Absorption Capacity2.8 mmol/g
Regeneration Efficiency94% (100°C)
Cycle Stability>200 cycles

These metrics surpass monoethanolamine (MEA) benchmarks (1.2 mmol/g, 78% efficiency), positioning the dimer as a viable post-combustion capture agent .

Analytical Characterization Strategies

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60:40 H₂O:MeCN) resolves the dimer (tʀ = 8.2 min) from monomers (tʀ = 5.6 min) and hydrolysis products (tʀ = 3.1 min) . Detection limits reach 0.1 ppm using UV absorption at 210 nm.

X-ray Crystallography

Single-crystal studies reveal monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.17 Å, c = 12.55 Å, and β = 102.3° . Intermolecular C≡N···H–N hydrogen bonds (2.89 Å) dominate the packing structure.

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